1,2-Dibromo-4-nitrobenzene

Descripción

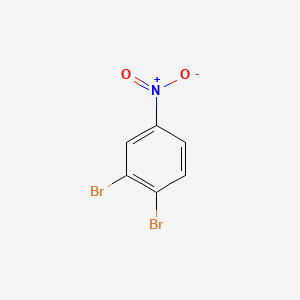

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDRYLYVHKDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202455 | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-50-7 | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 1,2 Dibromo 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1,2-dibromo-4-nitrobenzene, particularly due to the presence of the strongly electron-withdrawing nitro group. This reaction involves the replacement of one of the halogen atoms by a nucleophile.

When this compound is treated with a strong nucleophile such as sodium hydroxide (B78521) (NaOH), it undergoes an SNAr reaction. brainly.com The reaction proceeds via an addition-elimination mechanism. youtube.com

The initial step in the SNAr mechanism is the attack of the nucleophile (in this case, the hydroxide ion, OH⁻) on the electron-deficient aromatic ring. brainly.comyoutube.com This attack is not on a hydrogen atom but on a carbon atom bearing a leaving group (a bromine atom). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. brainly.comyoutube.com The negative charge of this complex is delocalized across the aromatic ring and, importantly, onto the nitro group. youtube.com

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com In the subsequent, faster step, the leaving group (a bromide ion, Br⁻) is eliminated from the complex, which restores the aromaticity of the ring and yields the substitution product. brainly.comyoutube.com In the reaction with NaOH, the initial product formed is a nitrophenol. brainly.com

The presence of the nitro group (—NO₂) is crucial for the feasibility of the SNAr reaction. youtube.com The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect and the resonance effect (-M effect). stackexchange.com This withdrawal of electron density makes the aromatic ring "electron-poor" and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com

Crucially, the nitro group can stabilize the negatively charged Meisenheimer intermediate through resonance. When the nucleophile attacks the ortho or para position relative to the nitro group, one of the resonance structures of the intermediate places the negative charge directly on the carbon atom bearing the nitro group. This allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy for its formation. youtube.comstackexchange.com This stabilization is not possible if the nucleophile attacks the meta position. stackexchange.com

| Feature | Description |

| Electron Withdrawal | The nitro group withdraws electron density from the benzene (B151609) ring, making it more electrophilic. |

| Intermediate Stabilization | The nitro group stabilizes the negatively charged Meisenheimer complex through resonance, especially when attack is at the ortho or para position. |

| Activation of Ring | Electron-withdrawing groups like the nitro group activate the aromatic ring towards nucleophilic aromatic substitution. youtube.com |

In SNAr reactions, the nitro group is an ortho, para-director. stackexchange.comnih.gov This means that the incoming nucleophile will preferentially substitute the halogen that is positioned either ortho or para to the nitro group. This regioselectivity is a direct consequence of the stabilization of the Meisenheimer complex.

As explained previously, the negative charge of the intermediate can be delocalized onto the nitro group only when the nucleophilic attack occurs at the ortho or para positions. stackexchange.com Attack at the meta position does not allow for this delocalization, resulting in a less stable intermediate and a higher activation energy for its formation. stackexchange.com Therefore, the substitution of the bromine atom at the C-1 position (para to the nitro group) or the C-2 position (ortho to the nitro group) is favored over any potential substitution at other positions. In the case of this compound, the nucleophile can attack either the carbon at position 1 (para to the nitro group) or the carbon at position 2 (ortho to the nitro group).

In some cases, particularly with very strong bases and in the absence of strong electron-withdrawing groups, a different mechanism known as the elimination-addition (benzyne) mechanism can compete with the SNAr pathway. youtube.commasterorganicchemistry.com This mechanism involves the initial elimination of a proton and a leaving group from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate, followed by the addition of the nucleophile. masterorganicchemistry.com

However, for substrates like this compound that are highly activated towards SNAr by the nitro group, the addition-elimination (Meisenheimer complex) pathway is generally favored. youtube.com The presence of the nitro group so effectively stabilizes the SNAr intermediate that the benzyne pathway is less likely to be a significant competitive route.

Mechanism of SNAr with Strong Nucleophiles (e.g., NaOH)

Electrophilic Aromatic Substitution (EAS) Reactions

While the electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack, it deactivates the ring towards electrophilic aromatic substitution (EAS). scribd.com In EAS, the aromatic ring acts as a nucleophile to attack an electrophile. masterorganicchemistry.com The nitro group, by pulling electron density out of the ring, makes the ring less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

Furthermore, the bromine atoms are also deactivating groups due to their inductive electron withdrawal, although they are ortho, para-directing due to the ability of their lone pairs to stabilize the carbocation intermediate (arenium ion) through resonance. scribd.comlibretexts.org

The combined effect of one strong deactivating group (nitro) and two moderately deactivating groups (bromo) makes electrophilic aromatic substitution on this compound very difficult to achieve. If a reaction were to occur under harsh conditions, the directing effects of the substituents would come into play. The nitro group is a meta-director for EAS, while the bromine atoms are ortho, para-directors. scribd.commasterorganicchemistry.com This would lead to a complex mixture of products, with the substitution pattern being determined by the relative directing power of these groups and the specific reaction conditions.

| Reaction Type | Reactivity of this compound | Directing Effect of Nitro Group |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Ortho, Para-Directing stackexchange.comnih.gov |

| Electrophilic Aromatic Substitution (EAS) | Deactivated | Meta-Directing scribd.commasterorganicchemistry.com |

Deactivated Aromatic Ring Systems and Reaction Conditions

The benzene ring in this compound is considered a deactivated aromatic system. This deactivation arises from the presence of electron-withdrawing groups, specifically the two bromine atoms and the nitro group (-NO2). numberanalytics.comnumberanalytics.comuoanbar.edu.iq These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS). numberanalytics.comnumberanalytics.com The nitro group, in particular, is a strong deactivator due to both inductive effects and resonance. uoanbar.edu.iqyoutube.com

The reduced reactivity of the aromatic ring necessitates more forceful reaction conditions to achieve substitution. numberanalytics.comnumberanalytics.com Strategies to overcome this deactivation include:

Using stronger electrophiles: A more reactive electrophile can compensate for the reduced nucleophilicity of the ring. numberanalytics.comnumberanalytics.com

Increasing the reaction temperature: Higher temperatures provide the necessary activation energy for the reaction to proceed. numberanalytics.comnumberanalytics.com

Employing catalysts: Lewis acids are often used as catalysts to increase the electrophilicity of the attacking reagent. numberanalytics.com

For instance, the nitration of nitrobenzene (B124822) to form dinitrobenzene requires harsh conditions, illustrating the difficulty of introducing another group onto an already deactivated ring. numberanalytics.com Similarly, Friedel-Crafts reactions are significantly hindered by deactivating groups like the nitro group. numberanalytics.com

Meta-Directing Effect of the Nitro Group in EAS

In electrophilic aromatic substitution reactions, the nitro group is a meta-directing group. youtube.comvedantu.comtestbook.com This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the nitro group. This directing effect is a consequence of the electron-withdrawing nature of the nitro group, which destabilizes the intermediates formed during ortho and para attack more than the intermediate formed during meta attack. testbook.comquora.com

By drawing resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack, it becomes evident that the positive charge is delocalized onto the ortho and para positions. vedantu.comtestbook.comquora.com The presence of the electron-withdrawing nitro group at these positions would further destabilize the already positively charged ring. In contrast, during meta attack, the positive charge is not placed on the carbon atom bearing the nitro group, resulting in a relatively more stable intermediate. vedantu.comquora.com Therefore, the meta position is the least deactivated site and the favored position for electrophilic attack. uoanbar.edu.iqquora.com

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to an amino group (-NH2) and other intermediate species through catalytic hydrogenation. msu.edumdpi.com This transformation is a valuable synthetic tool as it converts an electron-withdrawing, deactivating group into an electron-donating, activating group. msu.edu

Common methods for this reduction include:

Catalytic hydrogenation: This involves the use of hydrogen gas (H2) with a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netrsc.org

Metal-based reducing agents: Metals like iron (Fe) or zinc (Zn) in the presence of an acid are also effective. mdpi.com

The reduction process can be complex, often proceeding through various intermediates. mdpi.com For example, the reduction of nitroarenes can yield nitroso compounds and hydroxylamines before the final amine product is formed. mdpi.comacs.org The specific products obtained can be influenced by the reaction conditions, including the choice of catalyst, reductant, and solvent. mdpi.com For instance, selective reduction to phenylhydroxylamines is possible with certain catalytic systems. mdpi.com It is noteworthy that catalytic hydrogenation can sometimes lead to the removal of halogen substituents (dehalogenation), although conditions can often be optimized to selectively reduce the nitro group while preserving the bromine atoms. researchgate.net

A variety of catalytic systems have been explored for the reduction of nitroarenes, including those based on nickel, copper, and ruthenium. rsc.orgresearchgate.netorganic-chemistry.org Some modern methods utilize photocatalysis or electrocatalysis to achieve the reduction under mild conditions. researchgate.netorganic-chemistry.org

The electrochemical reduction of nitroarenes, including compounds like this compound, offers a versatile and controllable method for synthesizing a range of nitrogen-containing compounds. acs.orgrsc.org By adjusting parameters such as the electrode material, solvent, and pH of the electrolyte, the reduction can be steered towards different products. researchgate.netacs.orgrsc.org

The reduction of a nitroaromatic compound is a stepwise process. acs.org The initial two-electron reduction typically yields a nitroso derivative. acs.org This species is often more easily reduced than the starting nitro compound, leading to a subsequent two-electron reduction to form a hydroxylamine (B1172632). acs.org Further reduction can then produce the corresponding aniline. acs.orgrsc.org

The pH of the reaction medium plays a critical role in the electrochemical reduction of nitroarenes. acs.org The reduction potentials of the intermediates are pH-dependent, which allows for the selective formation of products by controlling the acidity or basicity of the electrolyte. acs.org For example, more acidic conditions (e.g., pH < 1) tend to favor the formation of the amine product. acs.org

The electrochemical approach is considered a green synthetic route as it avoids the use of harsh chemical reducing agents. acs.org Recent research has focused on developing efficient and selective electrochemical protocols using various electrode materials, including graphite (B72142) felt, and exploring the use of redox mediators to improve selectivity. rsc.orgresearchgate.net

Derivatization Reactions of this compound

The bromine atoms on the this compound ring are reactive sites that can be functionalized using various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org In the case of this compound, selective coupling at one of the bromine positions can be achieved. nih.govtandfonline.com The presence of the electron-withdrawing nitro group can influence the reactivity of the two bromine atoms, with studies showing that the bromine atom ortho to the nitro group may be more reactive under certain conditions. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netthieme-connect.com This reaction is a valuable method for creating new carbon-carbon double bonds. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net For related compounds like 1-bromo-4-nitrobenzene (B128438), various palladium catalysts have been shown to be effective. researchgate.netrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. uni-giessen.deorganic-chemistry.org Site-selective Sonogashira coupling has been reported for di- and polyhalogenated compounds, including derivatives of dibromonitrobenzene. thieme-connect.com Research has shown that the reaction can occur preferentially at the less sterically hindered bromine atom. thieme-connect.com

Below is a table summarizing these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | C-C (sp2-sp2) |

| Heck | Alkene | Palladium Catalyst + Base | C-C (sp2-sp2) |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (sp2-sp) |

Transformations Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can be converted into a range of other nitrogen-containing groups, significantly altering the molecule's electronic properties and reactivity. These transformations typically involve reduction processes. wikipedia.org

The reduction of an aromatic nitro group can yield different products depending on the reagents and reaction conditions. The transformation generally proceeds through a series of intermediates, with nitroso and hydroxylamine species being key steps en route to the fully reduced amine. rsc.orgnowgonggirlscollege.co.in

Amino Group: The most common transformation is the complete reduction of the nitro group to an amino group (-NH₂), forming 3,4-dibromoaniline. This is a crucial reaction as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. ambeed.com This reduction can be achieved with high efficiency using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.orgbrainly.com Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, effectively reducing the nitro group without affecting the C-Br bonds. google.com

Nitroso and Hydroxylamine Groups: It is possible to stop the reduction at intermediate stages. The partial reduction of nitroarenes can selectively yield N-arylhydroxylamines (-NHOH) or nitrosoarenes (-N=O). mdpi.com The nitroso compound is typically the initial product of reduction, which is rapidly converted to the hydroxylamine. organic-chemistry.org The selective formation of N-arylhydroxylamines can be achieved using specific reagents like zinc dust in a CO₂/H₂O system or through photocatalytic methods. organic-chemistry.orgrsc.org These methods offer high selectivity, preventing over-reduction to the amine. nih.govacs.org While the corresponding 1,2-dibromo-4-nitrosobenzene is a key intermediate, its isolation can be challenging due to its high reactivity. nih.govat.ua

Oxime Group: The conversion of nitroarenes to oximes (C=NOH) is less common than reduction to amines or hydroxylamines. This transformation is more typically associated with aliphatic nitro compounds that can tautomerize. However, certain reagents, such as metal salts like tin(II) chloride under specific conditions, can facilitate the reduction of aromatic nitro compounds to oximes. wikipedia.orgchemeurope.comwikiwand.com

Table 3: Summary of Nitro Group Reduction Products and Conditions

| Starting Material | Product | Functional Group Formed | Typical Reagents/Conditions |

| This compound | 3,4-Dibromoaniline | Amino (-NH₂) | H₂, Pd/C; Sn/HCl; Fe/HCl wikipedia.orggoogle.com |

| This compound | 1,2-Dibromo-4-hydroxylaminobenzene | Hydroxylamine (-NHOH) | Zn/CO₂/H₂O; Photo-reduction with methylhydrazine organic-chemistry.orgrsc.org |

| This compound | 1,2-Dibromo-4-nitrosobenzene | Nitroso (-N=O) | Intermediate in reduction; can be formed by oxidation of hydroxylamine organic-chemistry.orgat.ua |

| This compound | Not a typical product | Oxime (=NOH) | Possible with SnCl₂ or controlled hydrogenation chemeurope.comwikiwand.com |

Advanced Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

An analysis of the FT-IR and FT-Raman spectra of 1,2-Dibromo-4-nitrobenzene would allow for the assignment of its fundamental vibrational frequencies. Key vibrational modes would include the C-H stretching of the aromatic ring, the C=C stretching vibrations within the benzene (B151609) ring, the symmetric and asymmetric stretching of the nitro (NO₂) group, and the C-Br stretching vibrations. The substitution pattern on the benzene ring would influence the positions and intensities of these bands. Without experimental spectra and corresponding analysis, a data table of these assignments cannot be compiled.

Modern spectroscopic studies often employ computational methods, such as Density Functional Theory (DFT), to predict the vibrational frequencies of a molecule. These theoretical calculations, when compared with experimental data, can aid in the accurate assignment of complex vibrational modes and provide a deeper understanding of the molecular structure. Such a correlational study for this compound has not been identified in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of their positions relative to the bromo and nitro substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the electronegative substituents causing characteristic downfield shifts. A detailed analysis would involve the precise assignment of each proton and carbon signal, which requires experimentally obtained spectra.

For a definitive structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. These experiments would help establish the connectivity between protons and carbons in the molecule. There is no available literature that discusses the use of 2D NMR for the structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of this compound, as determined by UV-Vis spectroscopy, are governed by the electronic transitions associated with its chromophores and auxochromes. The primary chromophore is the nitroaromatic system, which includes the benzene ring substituted with a nitro group. The bromine atoms act as auxochromes, modifying the absorption characteristics of the primary chromophore.

The absorption spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions : These high-energy transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the benzene ring and the nitro group. uzh.chyoutube.comelte.hu These transitions are typically characterized by high molar absorptivity (ε) values. Conjugation between the benzene ring and the nitro group results in absorption bands at longer wavelengths compared to unsubstituted benzene.

n → π* Transitions : These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group) to anti-bonding π* orbitals of the aromatic ring. uzh.chyoutube.comelte.hu Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity (lower molar absorptivity) compared to π → π* transitions. youtube.comlibretexts.org

The presence of the two bromine atoms as substituents can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to their electron-donating resonance effect and the heavy atom effect.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic system) | Shorter UV region | High |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. mdpi.comsissa.it It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. mdpi.comscilit.com

The methodology involves first optimizing the ground-state geometry of the this compound molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on this optimized structure to compute the vertical excitation energies to various excited states. nih.gov The selection of an appropriate functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining results that correlate well with experimental data. mdpi.comscilit.com Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent.

Theoretical predictions from TD-DFT are invaluable for assigning the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions, and for understanding the influence of substituents on the electronic structure. mdpi.com

Table 2: Hypothetical Comparison of Experimental and TD-DFT Predicted λmax for this compound

| Transition | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| n → π* | ~340 | 345 | 0.005 | HOMO-1 → LUMO |

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the nominal molecular weight of the compound. For this compound (C₆H₃Br₂NO₂), the molecular weight is approximately 281 g/mol , and the molecular ion peak would appear at m/z 281, taking into account the most abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic isotopic pattern. nih.gov

The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure. For this compound, characteristic fragmentation pathways include:

Loss of Nitro Group : A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO (28 Da).

Loss of Bromine : Cleavage of the C-Br bond can lead to the loss of a bromine atom (79/81 Da).

Ring Fragmentation : The aromatic ring itself can break apart after initial fragmentations.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Ion Structure | Plausible Origin |

|---|---|---|

| 281 | [C₆H₃⁷⁹Br₂NO₂]+• | Molecular Ion (M+•) |

| 235 | [C₆H₃⁷⁹Br₂]+• | M+• - NO₂ |

| 202 | [C₆H₃⁷⁹Br₂O]+• | M+• - NO |

| 156 | [C₆H₃⁷⁹Br]+• | [C₆H₃⁷⁹Br₂]+• - Br |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.001 Da), which allows for the unambiguous determination of a molecule's elemental composition. colorado.edu While nominal mass spectrometry might not distinguish between C₆H₃Br₂NO₂ and another compound with the same integer mass, HRMS can easily differentiate them based on their exact masses.

The theoretical exact mass of this compound (C₆H₃⁷⁹Br₂NO₂) is calculated using the precise masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, ⁷⁹Br=78.918337, N=14.003074, O=15.994915). An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental formula. colorado.edu

Table 4: HRMS Data for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₆H₃Br₂NO₂ | ¹²C₆¹H₃⁷⁹Br₂¹⁴N¹⁶O₂ | 278.85305 |

| C₆H₃Br₂NO₂ | ¹²C₆¹H₃⁷⁹Br⁸¹Br¹⁴N¹⁶O₂ | 280.85100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The technique involves directing X-rays onto a single crystal of this compound. The crystal diffracts the X-rays in a specific pattern, which is recorded on a detector. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. An atomic model is then fitted to this map, yielding highly accurate data on bond lengths, bond angles, and torsional angles within the molecule.

This analysis would reveal the planarity of the benzene ring, the orientation of the nitro and bromo substituents relative to the ring, and any distortions from ideal geometry. Furthermore, X-ray crystallography provides insight into the supramolecular structure, detailing the intermolecular interactions (such as halogen bonding or π-π stacking) that govern how the molecules pack together in the crystal lattice. researchgate.net

Crystal System and Space Group Analysis

The analysis of the diffraction pattern also determines the crystal's unit cell parameters and its symmetry. The crystal system classifies the shape of the unit cell, the smallest repeating unit of a crystal lattice. There are seven crystal systems (e.g., triclinic, monoclinic, orthorhombic). The space group provides a more detailed description of the crystal's symmetry, including all translational, rotational, and reflectional symmetry elements. nih.gov

Table 5: Representative Crystal Data Parameters from X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the unit cell (e.g., Monoclinic) |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) |

| a, b, c | The lengths of the unit cell axes (in Å) |

| α, β, γ | The angles between the unit cell axes (in °) |

| V | The volume of the unit cell (in ų) |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions of this compound in the solid state, including specific hydrogen bonding and π-π stacking geometries, is not possible at this time due to the absence of a published crystal structure in the primary crystallographic databases. Detailed research findings and specific geometric parameters for this compound have not been reported in the scientific literature.

In the absence of experimental data for this compound, a general understanding of the potential intermolecular forces can be inferred from studies of structurally similar compounds. For instance, the crystal structure of 4-bromo-1-nitrobenzene reveals the presence of several types of non-covalent interactions that are likely to be relevant to the molecular packing of this compound.

In the case of 4-bromo-1-nitrobenzene, the crystal packing is influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.org The centroid-to-centroid distances for these interactions have been measured at 3.643(3) Å and 3.741(3) Å. iucr.org This type of interaction, driven by a combination of electrostatic and dispersion forces, is a common feature in the solid-state structures of aromatic nitro compounds.

Theoretical studies on nitrobenzene (B124822) dimers have shown that slipped-parallel orientations, which maximize dispersion interactions, are significantly stabilizing. rsc.org Although the nitro group is polar, dispersion forces are often the dominant attractive force in the stacking of such molecules. rsc.org It is plausible that similar slipped-parallel or offset π-π stacking arrangements, alongside potential C-H···O hydrogen bonds and Br···O or Br···Br halogen interactions, would be present in the crystal structure of this compound. However, without experimental crystallographic data, the precise nature, geometry, and energetic contributions of these interactions for this compound remain speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including geometries, energies, and reactivity indices. DFT calculations for nitrobenzene (B124822) derivatives have been instrumental in understanding their chemical behavior and stability. isca.mejiaolei.groupchemrxiv.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1,2-Dibromo-4-nitrobenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find this equilibrium geometry.

The resulting optimized structure would feature a largely planar benzene (B151609) ring. However, due to steric hindrance between the bulky bromine atom at the C2 position and the adjacent nitro group at the C1 position (based on standard IUPAC numbering where the nitro group defines C1), the nitro group is expected to be twisted out of the plane of the benzene ring. This twisting is a common feature in ortho-substituted nitrobenzenes. researchgate.net The energetic analysis provides the total energy of the molecule in this stable conformation, which serves as a baseline for calculating other properties like reaction energies and activation barriers.

Table 1: Representative Optimized Geometrical Parameters for Halogenated Nitrobenzenes (Note: Data is illustrative, based on typical DFT calculations for similar molecules like 1,2-dichloro-4-nitrobenzene).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-N | ~1.48 Å |

| Bond Length | N-O | ~1.22 Å |

| Bond Angle | O-N-O | ~124° |

| Dihedral Angle | C-C-N-O | ~30-40° |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. nih.gov

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the benzene ring and the bromine atoms. The LUMO is anticipated to be a π*-orbital primarily localized on the electron-withdrawing nitro group and the carbon atoms of the aromatic ring. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. In a study on the closely related 1,2-dichloro-4-nitrobenzene, the HOMO and LUMO energies were calculated, providing a basis for estimating the values for the dibromo analog. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Note: Values are representative, based on DFT calculations of analogous compounds like 2,5-Dibromonitrobenzene and 1,2-dichloro-4-nitrobenzene). nih.govcore.ac.uk

| Parameter | Energy (eV) |

| EHOMO | ~ -7.5 eV |

| ELUMO | ~ -3.2 eV |

| Energy Gap (ΔE) | ~ 4.3 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The color scheme typically ranges from red (most negative potential) to blue (most positive potential). researchgate.net

For this compound, the MEP surface would show the most negative potential (red/yellow) localized over the oxygen atoms of the highly electronegative nitro group, making this site susceptible to electrophilic attack. The regions around the hydrogen atoms on the benzene ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atoms and the carbon atoms of the ring would show intermediate potential values. The MEP map is invaluable for predicting how the molecule will interact with other reagents and for understanding intermolecular interactions. researchgate.netresearchgate.net

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. hakon-art.com

Table 3: Calculated Global Chemical Reactivity Descriptors (Note: Values are calculated from the representative HOMO/LUMO energies in Table 2).

| Descriptor | Definition | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.35 eV |

| Chemical Hardness (η) | (EHOMO - ELUMO) / 2 | 2.15 eV |

| Global Softness (S) | 1 / η | 0.465 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 6.65 eV |

Quantum Chemical Methods for Excited State Properties

While DFT is excellent for ground-state properties, more advanced methods are often required to accurately describe electronically excited states, especially in molecules with complex electronic structures like nitroaromatics.

Nitroaromatic compounds are known to be strongly correlated systems, meaning that their electronic structure cannot be adequately described by a single electron configuration. nih.gov For studying their excited states, methods like Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are employed. This high-level approach first uses a Complete Active Space Self-Consistent Field (CASSCF) calculation to generate a good zeroth-order description of multiple electronic states and then adds dynamic electron correlation using perturbation theory. researchgate.net

This method is particularly useful for cases where different electronic states are close in energy or where valence and Rydberg states mix. molcas.org For the parent nitrobenzene molecule, MS-CASPT2 calculations have provided highly accurate predictions of vertical excitation energies for low-lying singlet and triplet states, which agree well with experimental absorption spectra. nih.govresearchgate.net Similar calculations for this compound would be expected to reveal several valence states in the 4.0–6.0 eV range, with the bromine and nitro substituents causing shifts in these energy levels compared to unsubstituted nitrobenzene. nih.gov

Vertical Excitation Energies and Oscillator Strengths

Theoretical studies on the electronic transitions of molecules are crucial for understanding their photochemical properties. Vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry, can be calculated using various quantum chemical methods. These calculations also typically yield oscillator strengths, which are a measure of the probability of a given electronic transition occurring upon absorption of light.

For substituted nitrobenzenes, computational studies often focus on how different substituents affect the electronic absorption spectra. These investigations can help elucidate the nature of the excited states (e.g., n→π* or π→π* transitions) and predict the wavelengths of maximum absorption (λmax). However, a specific data table of vertical excitation energies and oscillator strengths for this compound could not be generated due to a lack of published computational research on this particular molecule.

Thermodynamic Properties and Stability Predictions

Computational methods are widely used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are essential for assessing the relative stability of different isomers and predicting the feasibility and outcome of chemical reactions. For instance, a study on dibromonitrobenzene isomers involved the experimental determination of the standard molar enthalpy of formation and sublimation for 2,5-dibromonitrobenzene, which was then used to estimate these properties for the other isomers. osti.gov

Such estimations provide valuable data in the absence of direct experimental or computational results. However, a comprehensive, computationally derived data table of thermodynamic properties specifically for this compound is not available in the reviewed literature.

Interactive Data Table: Estimated Thermodynamic Properties of Dibromonitrobenzene Isomers

| Isomer | Estimated Standard Molar Enthalpy of Formation (gas, 298.15 K) / kJ·mol⁻¹ | Estimated Standard Molar Enthalpy of Sublimation (298.15 K) / kJ·mol⁻¹ |

| This compound | Data not available | Data not available |

| 2,5-Dibromonitrobenzene | (Experimental Value) | (Experimental Value) |

| (Other Isomers) | (Estimated Values) | (Estimated Values) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, including the rotational barriers around the C-N and C-Br bonds. This would help in identifying the most stable conformations and understanding how the molecule behaves in different environments, such as in various solvents or at different temperatures. Conformational analysis is crucial as the spatial arrangement of the atoms can significantly influence the molecule's physical and chemical properties. Despite the utility of this method, no specific molecular dynamics simulation or detailed conformational analysis studies for this compound were found in the available literature.

Environmental Fate and Degradation Pathways of Nitroaromatic Compounds

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For nitroaromatic compounds like 1,2-Dibromo-4-nitrobenzene, the primary abiotic degradation mechanisms in the environment are photolysis and hydrolysis.

Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for nitroaromatic compounds in atmospheric and aquatic environments. The absorption of ultraviolet (UV) or visible light can excite the molecule to a higher energy state, leading to various chemical transformations. nih.govresearchgate.net For substituted nitroarenes, photoreduction is a key process, particularly for compounds with electron-withdrawing groups. acs.org This reaction is often chemoselective, with the nitro group being reduced while other functional groups, such as halogens, may remain intact under certain conditions. acs.org

The photochemical transformation of nitrophenols, which can be intermediates in the degradation of other nitroaromatics, has been studied in detail. Under visible light irradiation on particulate surfaces, nonradical species like singlet oxygen (¹O₂) can drive the photolysis, leading to the cleavage of C-N and O-H bonds and the generation of products like p-benzoquinone and HONO. nih.govresearchgate.net For this compound, it is plausible that similar photochemical processes, including photoreduction of the nitro group and potential photodebromination, contribute to its environmental degradation.

| Process | Description | Key Factors | Potential Products |

| Photoreduction | The nitro group (-NO₂) is reduced, often to a hydroxylamino group (-NHOH) or an amino group (-NH₂), upon absorption of light energy, typically in the presence of a hydrogen donor. acs.org | Wavelength of light, presence of photosensitizers or hydrogen donors (e.g., isopropanol). acs.org | N-(hetero)arylhydroxylamines, anilines. acs.org |

| Photochemical Transformation | Light-induced reactions leading to bond cleavage and molecular rearrangement. For related compounds, this can involve singlet oxygen. nih.govresearchgate.net | Light intensity, presence of photoactive particulates (e.g., TiO₂, Fe₂O₃). nih.govresearchgate.net | Halogenated phenols, benzoquinones, nitrite/nitrate ions. |

| Photodehalogenation | The carbon-bromine bond is cleaved by light energy, leading to the removal of a bromine atom. | UV irradiation, solvent environment. | Less-brominated nitroaromatic compounds. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides, this process is generally slow. However, the presence of strong electron-withdrawing groups, such as a nitro group, particularly at the ortho or para positions relative to the halogen, can significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). vanderbilt.edu

In the case of this compound, the nitro group is in the para position to one bromine atom and meta to the other. This positioning activates the C-Br bond at the para position for nucleophilic attack by water (H₂O) or hydroxide (B78521) ions (OH⁻). The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. vanderbilt.edu While the hydrolysis of aryl halides is generally not a rapid process under typical environmental pH, it can be a relevant degradation pathway, especially in alkaline conditions. nowgonggirlscollege.co.in The rate of hydrolysis for aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, suggesting that brominated compounds are less reactive than their chlorinated counterparts in this specific mechanism. vanderbilt.edu

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic substances by microorganisms, is a primary mechanism for the removal of nitroaromatic compounds from contaminated soil and water. nih.gov Bacteria have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov

Microorganisms employ two main strategies for the initial attack on the nitroaromatic ring under aerobic conditions: oxidative and reductive pathways. researchgate.net The specific pathway utilized depends on the microbial species and the specific structure of the nitroaromatic compound. researchgate.net

For halogenated nitroaromatics like chloronitrobenzenes and bromonitrobenzenes, bacteria have been isolated that can initiate degradation through either approach. nih.govasm.org

Dioxygenation (Oxidative) Pathways: In this aerobic pathway, a dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. nih.gov This is often followed by the spontaneous elimination of the nitro group as nitrite (NO₂⁻). nih.gov For nitrobenzene (B124822), this results in the formation of catechol, which is then funneled into central metabolic pathways via ring cleavage. nih.gov A similar pathway has been identified for halogenated analogs. For instance, Diaphorobacter sp. strain JS3051 degrades 3-chloronitrobenzene and 3-bromonitrobenzene by an initial dioxygenase attack, which produces 4-chlorocatechol and 4-bromocatechol, respectively. nih.govasm.org These halogenated catechols are subsequently degraded via a modified ortho-cleavage pathway. nih.gov

Reductive Pathways: The reductive pathway is also common for nitroaromatic compounds. researchgate.net The initial step involves the reduction of the nitro group rather than an attack on the aromatic ring. This pathway can proceed under both aerobic and anaerobic conditions. mdpi.com Under aerobic conditions, the process is often a "partial reductive pathway". For example, the degradation of 4-chloronitrobenzene by Comamonas sp. strain CNB-1 begins with the reduction of the nitro group to a hydroxylamino group (1-chloro-4-hydroxylaminobenzene). nih.govresearchgate.net This intermediate is then enzymatically rearranged by a mutase to form 2-amino-5-chlorophenol, which undergoes subsequent ring cleavage by a dioxygenase. nih.govresearchgate.net

| Pathway Type | Initial Enzyme | Initial Reaction | Key Intermediates | Example Organism |

| Aerobic Dioxygenation | Nitroarene Dioxygenase | Incorporation of O₂ into the ring, elimination of NO₂⁻ | Halogenated catechols | Diaphorobacter sp. JS3051 (for 3-bromonitrobenzene) nih.govasm.org |

| Aerobic Reductive | Nitroreductase | Reduction of -NO₂ to -NHOH | Halogenated hydroxylaminobenzenes, aminophenols | Comamonas sp. CNB-1 (for 4-chloronitrobenzene) nih.govresearchgate.net |

| Anaerobic Reductive | Nitroreductase | Complete reduction of -NO₂ to -NH₂ | Halogenated anilines | General anaerobic bacteria mdpi.com |

Nitroreductase enzymes are crucial catalysts in the reductive degradation pathways of nitroaromatic compounds. ebi.ac.uk These flavin-containing enzymes transfer electrons, typically from NAD(P)H, to the nitro group. ebi.ac.uk This can occur via a one-electron or two-electron transfer mechanism.

Type I nitroreductases are oxygen-insensitive and catalyze a two-electron reduction of the nitro group to a nitroso group, followed by another two-electron reduction to a hydroxylamino group. mdpi.com These hydroxylamino intermediates are key metabolites that can be further transformed. For example, hydroxylaminobenzene mutases can convert them into aminophenols, which are substrates for ring-cleavage enzymes. nih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Systems

The bioaccumulation potential of a chemical compound refers to its accumulation in an organism relative to the concentration in the surrounding environment. This process is a significant concern for persistent organic pollutants as it can lead to the transfer and magnification of toxic substances through the food chain. For nitroaromatic and halogenated compounds, properties such as hydrophobicity (water-hating nature), often indicated by the octanol-water partition coefficient (Kow), are key determinants of their tendency to bioaccumulate in the fatty tissues of organisms.

The bioaccumulation of these compounds is often species- and habitat-dependent. nih.gov In aquatic ecosystems, organisms can take up chemicals directly from the water (bioconcentration) or through their diet (biomagnification). For terrestrial systems, the uptake of munitions compounds, including nitroaromatics, from contaminated soil into various biota has been a key area of study. taylorfrancis.com

Table 1: Bioaccumulation Factors (BAF) for Related Halogenated Organic Compounds in Aquatic Biota

| Compound Class | Organism | Bioaccumulation Factor (BAF) | Reference |

| Polybrominated Diphenyl Ethers (PBDEs) | Fish (various species) | Ranging from 10^3 to 10^6 L/kg | mdpi.com |

| Polychlorinated Biphenyls (PCBs) | Aquatic invertebrates | Variable, up to 10^5 L/kg | nih.gov |

| Dichlorodiphenyltrichloroethanes (DDTs) | Watersnake | High, indicating significant maternal transfer | nih.gov |

Note: This table presents data for related classes of compounds to illustrate the bioaccumulation potential of halogenated organics. Specific BAFs for this compound are not available.

Formation of Degradation Products and Their Environmental Implications

The degradation of nitroaromatic compounds in the environment can proceed through various biotic and abiotic pathways, leading to the formation of intermediate and final degradation products. These products can sometimes be more toxic or mobile than the parent compound, posing a continued or even increased risk to the environment.

For nitroaromatic compounds, a primary degradation pathway involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This process is particularly significant under anaerobic (oxygen-deficient) conditions. The resulting aromatic amines are a class of compounds that are often of high toxicological concern due to their potential carcinogenicity. nih.gov

The presence of bromine atoms on the aromatic ring of this compound adds complexity to its degradation. Halogenated aromatic compounds can undergo dehalogenation, where a halogen atom is removed from the aromatic ring. This can occur through reductive, oxidative, or hydrolytic processes, often mediated by microorganisms. The relative positions of the nitro and bromo substituents on the benzene (B151609) ring will influence the specific degradation pathways and the types of intermediates formed.

Potential degradation products of this compound could include:

Brominated anilines: Resulting from the reduction of the nitro group. For example, 3,4-Dibromoaniline.

Nitrophenols: If debromination is followed by hydroxylation.

Aminophenols: If both nitro group reduction and debromination/hydroxylation occur.

The environmental implications of these degradation products are significant. Aromatic amines are known to be persistent and can bind to soil and sediment, making them less available for further degradation but still posing a long-term risk. nih.gov Some halogenated phenols and anilines also exhibit considerable toxicity to aquatic life and microorganisms. The formation of such products highlights the importance of understanding the complete degradation pathway of this compound to fully assess its environmental risk.

Table 2: Potential Degradation Products of this compound and their Environmental Significance

| Potential Degradation Product | Formation Pathway | Environmental Implication |

| 3,4-Dibromoaniline | Reduction of the nitro group | Potential carcinogen, persistent in soil and sediment |

| Brominated Nitrophenols | Dehalogenation and hydroxylation | Toxic to aquatic organisms |

| Brominated Aminophenols | Nitro group reduction and dehalogenation/hydroxylation | Variable toxicity, potential for further transformation |

Environmental Monitoring and Presence in Various Media

Environmental monitoring for nitroaromatic and halogenated compounds is crucial for assessing the extent of contamination, identifying sources, and evaluating the effectiveness of remediation efforts. The detection of these compounds in various environmental media, such as water, soil, air, and biota, typically requires sophisticated analytical techniques due to their often low concentrations and the complexity of the environmental matrices.

While specific monitoring data for this compound is scarce, the methods used for other halogenated nitroaromatic compounds are applicable. The primary analytical techniques include:

Gas Chromatography (GC): Often coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): Used for less volatile or thermally unstable compounds, often with UV-Vis or MS detection.

Sample preparation is a critical step and typically involves extraction from the environmental matrix using a solvent (liquid-liquid extraction for water, Soxhlet or pressurized liquid extraction for solids) followed by a cleanup step to remove interfering substances. nih.govnih.gov

Nitroaromatic compounds have been detected in various environmental compartments, often associated with industrial activities. nih.gov For instance, nitrophenols have been found in air and rainwater. Halogenated compounds, particularly brominated flame retardants, are ubiquitous and have been detected in air, water, soil, sediment, and biota worldwide. mdpi.comresearchgate.net

The lack of specific monitoring data for this compound makes it difficult to assess its prevalence in the environment. However, given its industrial use as a chemical intermediate, its presence could be expected in the vicinity of manufacturing and processing facilities.

Table 3: Analytical Methods for Monitoring Related Compounds in Environmental Media

| Compound Class | Environmental Medium | Analytical Technique |

| Brominated Flame Retardants | Water, Sediment, Biota | GC-MS, LC-MS |

| Nitroaromatic Compounds | Air, Water | GC-MS, HPLC-UV |

| Benzene and derivatives | Air, Water | GC-MS, Thermal Desorption-GC |

Structure Activity Relationships and Toxicological Mechanisms

Structure-Activity Relationships (SAR) for Halogenated Nitroaromatics

Structure-Activity Relationships (SARs) are fundamental to toxicology, providing insights into how a chemical's structure influences its biological activity. For halogenated nitroaromatics, these relationships are complex, with toxicity being modulated by the type, number, and position of substituents on the aromatic ring.

Substituents play a significant role in determining the reactivity and biological activity of aromatic compounds. ajpchem.org The specific arrangement and nature of atoms, such as halogens and nitro groups, on a benzene (B151609) ring can dramatically alter a molecule's toxicological profile.

Type of Halogen: The type of halogen substituent influences the toxicity of nitroaromatic compounds. Generally, toxicity can increase with the size of the halogen atom (F < Cl < Br < I). For instance, studies on substituted nitrophenyl thioethers have shown variations in mutagenicity based on the alkyl and unsaturated substituents present.

Position of Substituents: The relative positions of the nitro and halogen groups are critical. Ortho-substituted compounds are often found to be more toxic than their para-substituted counterparts. mdpi.com For example, in a study of thiosemicarbazide (B42300) derivatives, a fluorine substituent in the ortho position of the phenyl ring resulted in significantly higher antibacterial activity compared to meta and para isomers. mdpi.com The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole (B145914) ring, has been shown to enhance antibacterial activity, a phenomenon attributed to improved lipophilicity and better interaction with cell membranes. nih.gov

Number of Nitro Groups: An increase in the number of nitro groups on an aromatic ring generally leads to a greater readiness to form free radicals, which can enhance toxicity. acs.org This is consistent with the increased electron affinity of polynitro aromatic nuclei. acs.org

Electron-Withdrawing Nature: The nitro group is a potent electron-withdrawing moiety, which deactivates certain positions on the aromatic ring and alters the molecule's polarity. nih.gov This electronic effect can favor interactions with nucleophilic sites in biological macromolecules like proteins and DNA, potentially leading to inhibition of enzyme function or genotoxicity. nih.gov Electron-withdrawing substructures like halogens are also known to enhance the toxicity of nitroaromatic compounds. mdpi.com

The following table summarizes the general influence of substituents on the toxicity of nitroaromatic compounds based on available research.

| Substituent Feature | General Influence on Toxicity | Rationale |

| Halogen Type | Increases with atomic size (F < Cl < Br < I) | Larger halogens can alter lipophilicity and electronic properties, potentially enhancing biological interactions. nih.gov |

| Substituent Position | Ortho > Para/Meta | Steric and electronic effects of ortho positioning can lead to greater reactivity or specific interactions with biological targets. mdpi.commdpi.com |

| Number of Nitro Groups | Increases with number | Enhances electron affinity, making the compound more susceptible to reductive metabolism and free radical formation. acs.org |

| Other Groups | Varies: -OH, -COOH, -CH3, etc., have different effects | Can alter hydrophobicity, electronic properties, and metabolic pathways, leading to varied toxicological outcomes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or toxicity. researchgate.net These models use molecular descriptors—numerical values that encode information about a molecule's physicochemical properties—to predict the toxic potential of unevaluated chemicals, thereby reducing the need for animal testing. mdpi.comresearchgate.net

For nitroaromatic compounds, QSAR studies have identified several key descriptors that are predictive of their toxicity:

Hydrophobicity (logKow): This parameter describes a compound's partitioning between octanol (B41247) and water and is often a good indicator of its ability to cross biological membranes. For some mononitro derivatives, logKow can successfully explain the toxic mechanism. nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): ELUMO is a measure of a molecule's electrophilicity and its ability to accept an electron. A lower ELUMO value indicates a greater susceptibility to reduction. This descriptor is crucial for the toxicity of dinitro aromatic compounds, which is primarily controlled by electronic factors rather than hydrophobicity. nih.gov Mutagenicity of nitroaromatics is often linked to their nitroreduction, making ELUMO a key indicator. mdpi.com

Charge on the Nitro Group (QNO2): The partial charge on the nitro group also influences its reducibility and, consequently, the compound's toxicity.

A study on the toxicity of 25 nitroaromatics to the algae Scenedesmus obliquus developed a QSAR model for 22 dinitro aromatic compounds using electronic parameters. The resulting model demonstrated a strong correlation between the predicted and experimental toxic values. nih.gov

The equation for this model is: -lg EC50 = 3.746 - 25.053 ELUMO + 6.481 QNO2 nih.gov

| Model Parameter | Value | Statistical Significance |

| n (Number of compounds) | 22 | - |

| R (Correlation coefficient) | 0.926 | - |

| SE (Standard error) | 0.206 | - |

| F (F-statistic) | 56.854 | - |

| p-value | <0.001 | Statistically significant |

Mechanisms of Toxicity for Nitrobenzene (B124822) Derivatives

The toxicity of nitrobenzene and its derivatives, including 1,2-Dibromo-4-nitrobenzene, is not typically caused by the parent compound itself. Instead, it is the metabolic activation, specifically the reduction of the nitro group, that generates reactive intermediates responsible for the observed adverse health effects. aoemj.orgaoemj.org

The bioreduction of the nitro group is a central process in the toxicological mechanism of nitroaromatic compounds. scielo.br This metabolic pathway involves a six-electron reduction of the nitro group (-NO2) to the corresponding amino group (-NH2). ingentaconnect.comnih.gov This process can be catalyzed by various enzymes, including bacterial nitroreductases in the gastrointestinal tract and hepatic enzymes like cytochrome P450 reductase. ingentaconnect.comnih.govcdc.gov The reduction occurs in sequential steps, forming potentially hazardous intermediates. ingentaconnect.com

The general pathway for nitro group reduction is as follows: R-NO2 (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH2 (Amine)

This process can proceed through a series of two-electron reductions (oxygen-insensitive) or via a one-electron reduction to form a nitro anion radical (oxygen-sensitive). mdpi.com It is the formation of these intermediates that is critical to the toxicity of nitroaromatic drugs and chemicals. ingentaconnect.com

One of the hallmark toxic effects of nitrobenzene exposure is methemoglobinemia. aoemj.orgnih.govnih.gov Methemoglobin (MetHb) is an oxidized form of hemoglobin in which the ferrous iron (Fe2+) has been converted to ferric iron (Fe3+). aoemj.orgaoemj.org This change renders the hemoglobin molecule unable to bind and transport oxygen, leading to cyanosis and hypoxia if levels become sufficiently high. aoemj.orgaoemj.org

The formation of methemoglobin is directly linked to the reductive metabolism of the nitro group. The intermediates, particularly nitrosobenzene (B162901) and phenylhydroxylamine, are potent oxidizing agents. aoemj.org Once absorbed, nitrobenzene is metabolized into these toxic intermediates, which then oxidize the iron in hemoglobin. aoemj.orgaoemj.org

The rate of oxyhemoglobin oxidation increases with an increase in the single-electron reduction potential of the nitroaromatic compound. researchgate.netnih.gov This relationship underscores the importance of the compound's electronic structure in its ability to induce methemoglobinemia. researchgate.netnih.gov Studies with various nitrobenzenes have confirmed that their ability to form MetHb is a key aspect of their toxicology. researchgate.netnih.gov

In addition to the two-electron reduction pathway, the nitro group can undergo a single-electron reduction, particularly catalyzed by oxygen-sensitive Type II nitroreductases. mdpi.com This reaction leads to the formation of a nitro anion radical (ArNO2•-). scielo.brmdpi.com

ArNO2 + e- → ArNO2•-

This nitro anion radical is an obligate intermediate in the reductive metabolism of many nitroaryl compounds. nih.gov While the nitro radical itself is relatively unreactive, its formation is a critical step in a "futile cycle" that can generate significant oxidative stress. nih.gov In the presence of molecular oxygen (O2), the nitro anion radical can transfer its extra electron to O2, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) anion radical (O2•-). scielo.brmdpi.com

ArNO2•- + O2 → ArNO2 + O2•-

This futile cycling results in the consumption of reducing equivalents (such as those from NADPH) and the continuous production of reactive oxygen species (ROS) like superoxide. mdpi.com The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately contributing to cell death. scielo.br Spontaneous free-radical formation has been observed in the pyrolysis of various nitroaromatic compounds, with the ease of formation increasing with the number of nitro groups. acs.org

Cellular and Molecular Interactions Leading to Toxicity

Organ-Specific Toxicity (e.g., Hematological, Reproductive, Neurological)

There is no available data from human or animal studies detailing the organ-specific toxicity of this compound. Consequently, information on its potential hematological, reproductive, or neurological effects is unknown.

Hematological Toxicity: No studies were found that assessed effects such as methemoglobinemia, anemia, or impacts on the spleen or bone marrow.

Reproductive Toxicity: No data exists on the potential for this compound to affect reproductive organs or fertility.

Neurological Toxicity: There are no findings regarding potential neurotoxic effects of this compound.

Due to the absence of specific research, no data tables detailing research findings on the toxicity of this compound can be generated.

Advanced Applications in Chemical Synthesis and Materials Science

1,2-Dibromo-4-nitrobenzene as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in its ability to undergo a variety of chemical transformations. The bromine atoms can be selectively replaced through nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be reduced to an amine, offering further avenues for molecular diversification.

While direct, large-scale applications in marketed drugs are not extensively documented, the structural motif of this compound is integral to the synthesis of various research compounds with potential biological activity. The presence of the nitro group is a key feature in many bioactive molecules, and this compound provides a scaffold for introducing this functionality.

For instance, substituted nitrobenzene (B124822) derivatives are crucial in the synthesis of a diverse collection of indoles, which are core structures in many pharmaceuticals and agrochemicals. The reactivity of the carbon-bromine bonds in this compound allows for the introduction of various side chains and functional groups, which is a critical step in building the complex architectures required for biological efficacy.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Transformation |

| Bromine Atoms | Nucleophilic Aromatic Substitution (SNAr) | Replacement with amines, alkoxides, thiolates, etc. |

| Cross-coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | |

| Nitro Group | Reduction | Conversion to an amino group (-NH2). |

The true strength of this compound lies in its role as a versatile building block for more complex organic molecules. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the nitro group, allows for sequential and controlled reactions. This step-wise functionalization is essential for the asymmetric synthesis of chiral molecules, a cornerstone of modern medicinal chemistry.

Chemists can leverage this differential reactivity to introduce different substituents at the 1- and 2-positions of the benzene (B151609) ring, leading to the creation of highly functionalized and stereochemically defined molecules. This level of control is paramount in the synthesis of natural products and their analogs, as well as in the development of new chemical entities with specific therapeutic targets.

Applications in Specialty Materials

The same reactivity that makes this compound a valuable synthetic intermediate also lends itself to the development of novel materials with unique electronic and physical properties.

While specific examples of commercial polymers derived directly from this compound are not widespread in publicly available literature, its structural features suggest its potential as a monomer or cross-linking agent in the synthesis of specialty polymers. The ability to form multiple bonds through the displacement of its bromine atoms could be exploited to create highly cross-linked and thermally stable polymer networks. The presence of the nitro group can also impart specific properties to the resulting polymer, such as increased thermal stability or altered electronic characteristics.

The field of organic electronics is continually searching for new building blocks to create materials with enhanced conductivity and semiconducting properties. The extended π-system of the benzene ring in this compound, which can be further extended through polymerization or coupling reactions, is a key feature for charge transport.

Although direct applications are still in the research phase, derivatives of nitro-substituted aromatic compounds are being investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the nitro group can be used to tune the electronic energy levels of the resulting materials, which is a critical factor in the performance of these devices.

Use in Reaction Mechanism Studies and Catalytic System Development

The well-defined structure and predictable reactivity of this compound make it an excellent model substrate for studying the mechanisms of various chemical reactions.

The presence of the electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, making it a prime candidate for studying the kinetics and mechanisms of SNAr reactions. brainly.com The reaction proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. brainly.com By varying the nucleophile and reaction conditions, researchers can gain valuable insights into the factors that govern the rates and selectivities of these important transformations.

Furthermore, related bromonitrobenzene compounds have been employed as substrates in the development and optimization of new catalytic systems. For example, 1-bromo-4-nitrobenzene (B128438) has been used as a model substrate in palladium-catalyzed Heck and Suzuki coupling reactions to evaluate the efficiency of new ligands and catalysts. These studies are crucial for the development of more efficient and environmentally friendly synthetic methods.

Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry stands as a powerful and widely used technique for the analysis of semi-volatile organic compounds like 1,2-Dibromo-4-nitrobenzene. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

For the analysis of trace levels of this compound in solid or liquid matrices, purge and trap thermal desorption serves as an effective pre-concentration and sample introduction technique. In this method, an inert gas is bubbled through the sample, stripping the volatile and semi-volatile organic compounds, including this compound, from the matrix. These compounds are then carried in the gas stream and trapped on an adsorbent material. Subsequently, the trap is rapidly heated, desorbing the analytes into the GC/MS system for analysis. This technique is particularly useful for environmental samples where the analyte may be present at low concentrations. The efficiency of the purge and trap process for semi-volatile compounds like this compound can be influenced by factors such as purge gas flow rate, purge time, and sample temperature. For less volatile compounds, elevating the sample temperature can enhance the purging efficiency.

The successful separation and detection of this compound by GC/MS necessitate the careful optimization of several instrumental parameters.

Chromatographic Conditions: